molecular formula C11H14F3O3P B12950055 Diethyl 2,4,5-trifluorobenzylphosphonate

Diethyl 2,4,5-trifluorobenzylphosphonate

Cat. No.: B12950055
M. Wt: 282.20 g/mol
InChI Key: FGZVJNXCIBBMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,4,5-trifluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H14F3O3P. It is characterized by the presence of a phosphonate group attached to a benzyl ring substituted with three fluorine atoms at the 2, 4, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,4,5-trifluorobenzylphosphonate typically involves the reaction of 2,4,5-trifluorobenzyl bromide with diethyl phosphite. The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4,5-trifluorobenzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include various substituted phosphonates.

    Oxidation: Products include phosphonic acids and higher oxidation state phosphonates.

    Reduction: Products include phosphine derivatives

Scientific Research Applications

Diethyl 2,4,5-trifluorobenzylphosphonate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting enzymes and receptors.

    Biological Studies: It is used in studies involving enzyme inhibition and protein interactions due to its ability to mimic phosphate groups.

    Industrial Applications: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of Diethyl 2,4,5-trifluorobenzylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme and prevent substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,4,5-trifluorobenzylphosphonate is unique due to the presence of three fluorine atoms on the benzyl ring. These fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions. The trifluoromethyl group also imparts unique electronic properties, making the compound valuable in various applications .

Properties

Molecular Formula

C11H14F3O3P

Molecular Weight

282.20 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-2,4,5-trifluorobenzene

InChI

InChI=1S/C11H14F3O3P/c1-3-16-18(15,17-4-2)7-8-5-10(13)11(14)6-9(8)12/h5-6H,3-4,7H2,1-2H3

InChI Key

FGZVJNXCIBBMRH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C=C1F)F)F)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.